molecular formula C16H27NO2 B6014285 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol

2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol

Cat. No.: B6014285
M. Wt: 265.39 g/mol
InChI Key: IASGSLWXYNEAGD-UHFFFAOYSA-N
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Description

2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol is a chemical compound that belongs to the class of ethanolamines. This compound has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol is not fully understood. However, it has been reported to act as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain, inflammation, and appetite regulation. It has also been reported to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to its potential anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its potential anti-inflammatory properties. It has also been reported to inhibit the activity of enzymes involved in oxidative stress, leading to its potential antioxidant properties. In addition, it has been reported to have anti-cancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to be stable under various conditions. It has also been reported to have low toxicity, making it suitable for in vitro and in vivo experiments. However, its potential side effects and interactions with other compounds need to be further investigated.

Future Directions

There are several future directions for the study of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol. One potential direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Another potential direction is to investigate its interactions with other compounds and its potential side effects. In addition, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yield and purity.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method has been optimized for high yield and purity, and its potential anti-inflammatory, antioxidant, and anti-cancer properties have been reported. Further studies are needed to fully understand its mechanism of action, potential side effects, and interactions with other compounds.

Synthesis Methods

The synthesis of 2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol involves the reaction between 5-bromopentyl-4-isopropylphenyl ether and diethanolamine under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.

Scientific Research Applications

2-{[5-(4-isopropylphenoxy)pentyl]amino}ethanol has been extensively studied for its potential applications in various scientific research fields. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been used as a surfactant in various industrial applications.

Properties

IUPAC Name

2-[5-(4-propan-2-ylphenoxy)pentylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-14(2)15-6-8-16(9-7-15)19-13-5-3-4-10-17-11-12-18/h6-9,14,17-18H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASGSLWXYNEAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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